N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(1-methylsulfonylpiperidin-4-yl)oxybenzamide
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Overview
Description
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(1-methylsulfonylpiperidin-4-yl)oxybenzamide is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(1-methylsulfonylpiperidin-4-yl)oxybenzamide typically involves multiple steps, starting with the preparation of the oxazole ring and the piperidine ring. The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone. The piperidine ring is often prepared via a reductive amination reaction. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and the concentration of reagents. Catalysts and solvents are also chosen to enhance the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(1-methylsulfonylpiperidin-4-yl)oxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or piperidine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(1-methylsulfonylpiperidin-4-yl)oxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(1-methylsulfonylpiperidin-4-yl)oxybenzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The benzamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
Uniqueness
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(1-methylsulfonylpiperidin-4-yl)oxybenzamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both the oxazole and piperidine rings, along with the benzamide moiety, allows for a wide range of interactions and activities that are not observed in simpler compounds.
Properties
IUPAC Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(1-methylsulfonylpiperidin-4-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-13-11-15(26-20-13)12-19-18(22)16-5-3-4-6-17(16)25-14-7-9-21(10-8-14)27(2,23)24/h3-6,11,14H,7-10,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJNGZKMMZXONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)C2=CC=CC=C2OC3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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